An In-depth Technical Guide to the Discovery and Synthesis of Butopamine Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Butopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butopamine (B1668108) hydrochloride is a sympathomimetic agent of the phenethylamine (B48288) family, developed and investigated for its potential as a positive inotropic agent in the management of heart failure.[1] As a β-adrenergic receptor agonist, it shares structural similarities with dobutamine (B195870) and is the (R,R)-enantiomer of ractopamine.[1] Notably, butopamine is not a catecholamine, rendering it resistant to metabolism by catechol-O-methyltransferase (COMT), and unlike dobutamine, it demonstrates oral activity.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of butopamine, with a focus on its mechanism of action and the downstream signaling pathways it modulates.
Discovery and Development
Butopamine, also known by its developmental code name LY-131126, was investigated for its therapeutic potential in heart failure.[1] Its development was part of a broader effort to identify orally active, positive inotropic agents that could offer an advantage over intravenously administered drugs like dobutamine. While preclinical studies in animal models, such as dogs, demonstrated its inotropic effects both intravenously and orally, butopamine was never commercially marketed for the treatment of heart failure.[1]
Synthesis of Butopamine Hydrochloride
The synthesis of butopamine hydrochloride is typically achieved through a reductive amination process. This common synthetic route involves the reaction of a ketone with an amine in the presence of a reducing agent.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol |
| Molecular Formula | C₁₈H₂₃NO₃ |
| Molar Mass | 301.386 g/mol |
| CAS Number | 66734-12-1 |
| Synonyms | LY-131126, (R,R)-Ractopamine |
Experimental Protocol: Synthesis of Butopamine Hydrochloride
This protocol outlines a representative laboratory-scale synthesis of butopamine hydrochloride via reductive amination.
Materials:
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4-(p-Hydroxyphenyl)-2-butanone
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p-Hydroxyphenylethanolamine
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Palladium on carbon (Pd/C, 5%)
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Ethanol
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Hydrogen gas
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Concentrated Hydrochloric Acid
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Ice-cold water
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Sodium hydroxide
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 4-(p-hydroxyphenyl)-2-butanone and p-hydroxyphenylethanolamine in ethanol.
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Catalyst Addition: To the solution, add a catalytic amount of 5% palladium on carbon.[2]
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Hydrogenation: Stir the reaction mixture at 60°C under a hydrogen atmosphere at a pressure of 55 psi for 16 hours.[2] The reaction should be monitored for completion using an appropriate technique (e.g., TLC or LC-MS).
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Work-up:
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Upon completion, cool the reaction mixture and carefully filter it to remove the palladium on carbon catalyst.
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Concentrate the filtrate under reduced pressure to obtain an aqueous mixture. .
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Wash the concentrated mixture with dichloromethane to remove any nonpolar organic impurities.[2]
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Acidification and Precipitation:
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Isolation and Purification:
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Free Base Formation (Optional): To obtain the butopamine free base, the hydrochloride salt can be treated with a solution of sodium hydroxide.[2]
Pharmacology and Mechanism of Action
Butopamine functions as a β-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to its observed physiological effects, namely positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart.[1]
Quantitative Pharmacological Data
Specific quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of butopamine for β1 and β2 adrenergic receptor subtypes are not extensively available in the public literature. However, clinical studies have provided valuable in-vivo data on its hemodynamic effects in patients with congestive heart failure.
Table 1: Hemodynamic Effects of Intravenous Butopamine in Patients with Congestive Heart Failure
| Dose (mcg/kg/min) | Change in Cardiac Index | Change in Stroke Volume Index | Change in Heart Rate |
| ≥ 0.04 | - | - | - |
| ≥ 0.06 | Increased | Increased | Increased |
| ≥ 0.08 | Further increase (primarily due to heart rate) | Plateaued | Increased |
Data adapted from a study on eight patients with congestive heart failure.
The study noted that for equivalent increases in cardiac output, butopamine tends to increase heart rate more than dobutamine.
Signaling Pathway
The activation of β-adrenergic receptors by butopamine triggers a well-defined intracellular signaling cascade:
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Receptor Binding and G-Protein Activation: Butopamine binds to the β-adrenergic receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[2]
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Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.[2]
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cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]
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Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[2]
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Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins within cardiomyocytes, leading to the cellular response. Key PKA substrates that mediate the inotropic and chronotropic effects include:
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L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing contractility.
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Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and enhanced relaxation, as well as greater calcium release in subsequent contractions.
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Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation (lusitropy).
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Ryanodine Receptors: PKA-mediated phosphorylation can increase the open probability of these channels, contributing to increased calcium release from the sarcoplasmic reticulum.
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Conclusion
Butopamine hydrochloride is a β-adrenergic agonist with positive inotropic and chronotropic effects that was investigated for the treatment of heart failure. Its chemical synthesis is readily achievable through established methods such as reductive amination. The mechanism of action follows the canonical β-adrenergic signaling pathway, leading to the activation of PKA and the phosphorylation of key calcium-handling proteins in cardiomyocytes. Although it did not proceed to market, the study of butopamine has contributed to the understanding of structure-activity relationships of β-adrenergic agonists and the broader field of cardiac pharmacology. Further research to fully characterize its receptor binding profile and functional potency could provide additional insights for the development of novel cardiac therapies.
